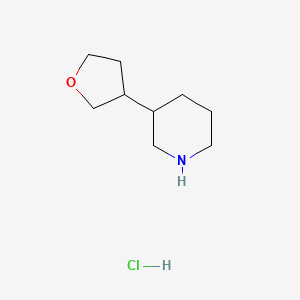![molecular formula C45H87NNaO11P B1433054 sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B1433054.png)
sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
Overview
Description
Polyethylene glycol 2000-distearoyl phosphatidylethanolamine (PEG2000-DSPE) is a conjugate of polyethylene glycol (PEG) and distearoyl phosphatidylethanolamine (DSPE). This compound is widely used in the field of nanomedicine and drug delivery due to its amphiphilic nature, which allows it to form stable micelles and liposomes. PEG2000-DSPE is known for its biocompatibility, low toxicity, and ability to prolong the circulation time of drugs in the bloodstream.
Preparation Methods
Synthetic Routes and Reaction Conditions
PEG2000-DSPE is typically synthesized through a conjugation reaction between polyethylene glycol and distearoyl phosphatidylethanolamine. The reaction involves the activation of the carboxyl group of polyethylene glycol using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS), followed by the reaction with the amino group of distearoyl phosphatidylethanolamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under mild conditions .
Industrial Production Methods
In industrial settings, the production of PEG2000-DSPE involves large-scale synthesis using similar reaction conditions as described above. The process includes the purification of the product through techniques such as column chromatography or dialysis to remove unreacted starting materials and by-products. The final product is then lyophilized to obtain a dry powder form .
Chemical Reactions Analysis
Types of Reactions
PEG2000-DSPE can undergo various chemical reactions, including:
Oxidation: The PEG moiety can be oxidized under certain conditions, leading to the formation of aldehyde or carboxylic acid groups.
Reduction: The distearoyl phosphatidylethanolamine moiety can be reduced to form different derivatives.
Substitution: The PEG moiety can undergo substitution reactions with various functional groups to modify its properties.
Common Reagents and Conditions
Common reagents used in the reactions of PEG2000-DSPE include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and coupling agents such as DCC and NHS. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from the reactions of PEG2000-DSPE depend on the specific reaction conditions and reagents used. For example, oxidation of the PEG moiety can lead to the formation of PEG-aldehyde or PEG-carboxylic acid, while substitution reactions can result in PEG derivatives with various functional groups .
Scientific Research Applications
PEG2000-DSPE has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and stabilizer in the preparation of nanoparticles and micelles.
Biology: Employed in the formulation of liposomes for gene delivery and protein encapsulation.
Industry: Applied in the production of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
PEG2000-DSPE exerts its effects through its amphiphilic nature, which allows it to self-assemble into micelles and liposomes. These structures can encapsulate hydrophobic drugs, protecting them from degradation and enhancing their solubility. The PEG moiety provides steric stabilization, preventing the aggregation of the micelles or liposomes and prolonging their circulation time in the bloodstream. The distearoyl phosphatidylethanolamine moiety interacts with cell membranes, facilitating the delivery of the encapsulated drugs to target cells .
Comparison with Similar Compounds
Similar Compounds
PEG2000-DSPE-methotrexate: A derivative of PEG2000-DSPE used for targeted drug delivery in cancer therapy.
PEG2000-DSPE-RGD: A conjugate of PEG2000-DSPE with the RGD peptide, used for targeted delivery to cells expressing integrin receptors.
Uniqueness
PEG2000-DSPE is unique due to its ability to form stable micelles and liposomes, its biocompatibility, and its ability to prolong the circulation time of drugs. Compared to other similar compounds, PEG2000-DSPE offers a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in drug delivery and nanomedicine .
Properties
IUPAC Name |
sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H88NO11P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);/q;+1/p-1/t42-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLOHQKOADWDBV-NRONOFSHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H87NNaO11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432974.png)
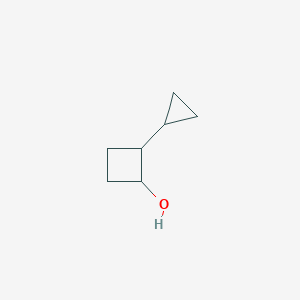
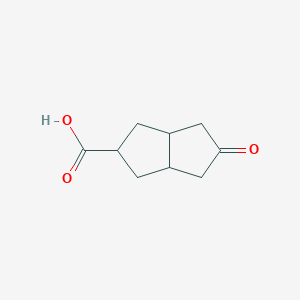
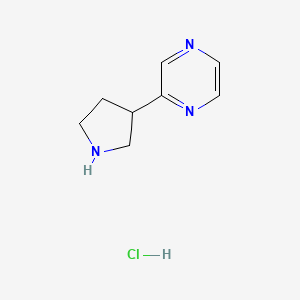
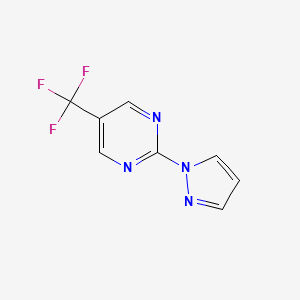
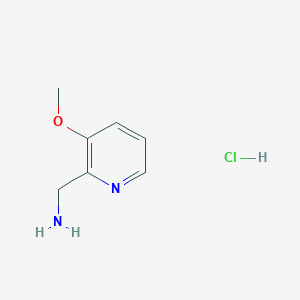
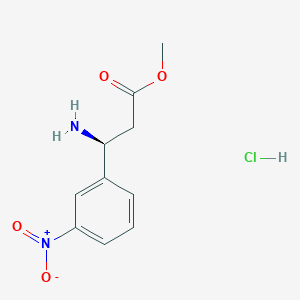
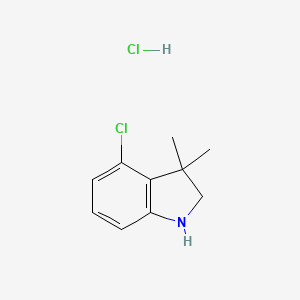
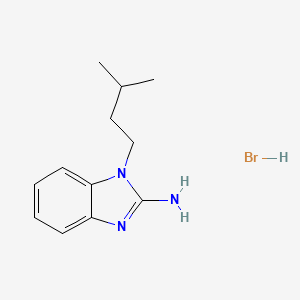
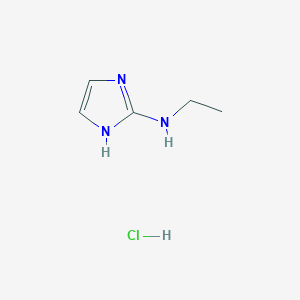
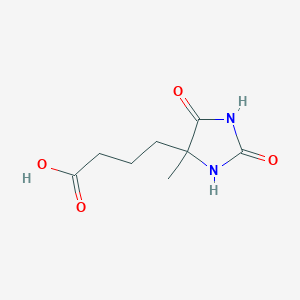
![9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B1432988.png)
